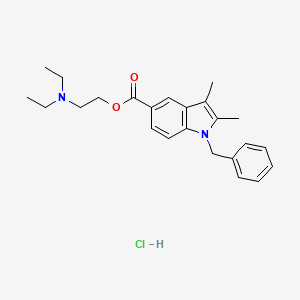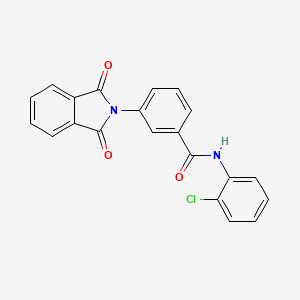![molecular formula C19H17N3O4 B6020367 6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione](/img/structure/B6020367.png)
6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy, methoxyphenyl, and methylphenyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione typically involves the condensation of appropriate aldehydes and amines followed by cyclization. One common method involves the reaction of 3-methoxybenzaldehyde with 2-methylphenylamine in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then subjected to cyclization with urea under reflux conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The imine group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione.
Reduction: Formation of 6-hydroxy-5-[(3-methoxyphenyl)aminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione
- 6-Hydroxy-5-[(3-ethoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione
- 6-Hydroxy-5-[(3-chlorophenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione
Uniqueness
The uniqueness of 6-Hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-1-(2-methylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-6-3-4-9-16(12)22-18(24)15(17(23)21-19(22)25)11-20-13-7-5-8-14(10-13)26-2/h3-11,24H,1-2H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHZIVQPPCXJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=O)NC2=O)C=NC3=CC(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2,3-dimethoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6020293.png)
![(2Z)-2-[(BENZYLAMINO)METHYLIDENE]-5-BROMO-4-CHLORO-2,3-DIHYDRO-1H-INDOL-3-ONE](/img/structure/B6020299.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6020307.png)
![ethyl 4-[(3-methoxyphenyl)methyl]-1-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperidine-4-carboxylate](/img/structure/B6020319.png)
![1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(2H-tetrazol-5-yl)urea](/img/structure/B6020320.png)
![6-isopropyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B6020333.png)
![N-cyclobutyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine](/img/structure/B6020336.png)
![2-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}-1H-benzimidazole](/img/structure/B6020349.png)

![2-(4-ethylpiperazino)-6-[(2-pyridylsulfanyl)methyl]-4(3H)-pyrimidinone](/img/structure/B6020381.png)
![(2E)-2-cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(3-methylphenyl)prop-2-enamide](/img/structure/B6020389.png)

![N-(2-ethoxy-4-nitrophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6020400.png)
![N-(4-{2-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-2-oxoethoxy}phenyl)acetamide](/img/structure/B6020401.png)
